molecular formula C11H4Cl4F3N B1627064 4-Chloro-2-trichloromethyl-6-trifluoromethylquinoline CAS No. 91991-82-1

4-Chloro-2-trichloromethyl-6-trifluoromethylquinoline

Cat. No. B1627064
CAS RN: 91991-82-1
M. Wt: 349 g/mol
InChI Key: PWFMSBSBMGUFFI-UHFFFAOYSA-N
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Description

4-Chloro-2-trichloromethyl-6-trifluoromethylquinoline is a chemical compound with the empirical formula C11H4Cl4F3N . It has a molecular weight of 348.96 .

Physical and Chemical Properties This compound is a solid . It’s part of the Fluorinated Building Blocks and Halogenated Heterocycles categories .

Scientific Research Applications

Antimalarial Activity

Research indicates the potential of 4-Chloro-2-trichloromethyl-6-trifluoromethylquinoline and its derivatives in antimalarial treatments. For instance, a novel series of hybrid 4-aminoquinolines-1,3,5-triazine, synthesized using aromatic nucleophilic displacement, exhibited mild to moderate antimalarial activity (Bhat et al., 2016). Additionally, compounds in this class have been studied for their antiplasmodial potential, showing efficacy against both chloroquine-resistant and -sensitive Plasmodium falciparum strains (Verhaeghe et al., 2008).

Cancer Therapy

Compounds derived from 4-Chloro-2-trichloromethyl-6-trifluoromethylquinoline have shown promise in cancer therapy. Chloroquine, a derivative, has been found to sensitize breast cancer cells to chemotherapy independent of autophagy, enhancing the efficacy of tumor cell killing (Maycotte et al., 2012). This derivative also shows potential in enhancing conventional cancer therapies and is under investigation for its immunomodulatory effects in viral diseases including AIDS and severe acute respiratory syndrome (Savarino et al., 2003).

Synthesis and Chemical Applications

This compound is also significant in chemical synthesis and applications. For example, it's used in the inclusion of polyhalomethanes by a tetrahalogenated diquinoline host, showcasing varied intermolecular assembly (Ashmore et al., 2006). Additionally, its derivatives have been employed in the versatile cyclodehydration reaction for the synthesis of isoquinoline and beta-carboline derivatives (Movassaghi & Hill, 2008).

Antiviral Effects

The antiviral effects of chloroquine, a derivative of 4-Chloro-2-trichloromethyl-6-trifluoromethylquinoline, are notable. Its impact on inhibiting pH-dependent steps of the replication of various viruses, including flaviviruses, retroviruses, and coronaviruses, has been recognized, making it a candidate for treating diseases like severe acute respiratory syndrome (Savarino et al., 2003).

Patent Review and Repurposing

Research has also focused on the repurposing of chloroquine and its analogs for various therapeutic applications. The patent review from 2010 to 2014 covers novel compounds and compositions based on the chloroquine scaffold, highlighting the potential of this compound in the management of various diseases (Njaria et al., 2015).

Safety And Hazards

The compound is classified as Acute Tox. 3 Oral - Aquatic Chronic 4 - Eye Irrit. 2 . It’s hazardous if swallowed (H301), causes serious eye irritation (H319), and may cause long-lasting harmful effects to aquatic life (H413) . The safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

4-chloro-2-(trichloromethyl)-6-(trifluoromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H4Cl4F3N/c12-7-4-9(10(13,14)15)19-8-2-1-5(3-6(7)8)11(16,17)18/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWFMSBSBMGUFFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)C(=CC(=N2)C(Cl)(Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H4Cl4F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30575958
Record name 4-Chloro-2-(trichloromethyl)-6-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30575958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-trichloromethyl-6-trifluoromethylquinoline

CAS RN

91991-82-1
Record name 4-Chloro-2-(trichloromethyl)-6-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30575958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 91991-82-1
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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